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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ebopiprant (formerly OBE022) is a first-in-class, orally active, selective antagonist of the

prostaglandin F2α (PGF2α) receptor. It has been investigated for the treatment of preterm labor

by reducing uterine contractions and inflammation.[1][2] The prodrug, ebopiprant, is rapidly

absorbed and converted to its active metabolite, OBE002.[3][4] This document provides a

detailed overview of the pharmacokinetic and pharmacodynamic properties of ebopiprant and

its active metabolite, along with protocols for relevant assays.

Pharmacokinetic Profile
The pharmacokinetic properties of ebopiprant have been evaluated in a first-in-human, Phase

I clinical trial in healthy postmenopausal women.[3] While a Phase 2a study (PROLONG,

NCT03369262) was conducted to assess the efficacy, safety, and pharmacokinetics of

ebopiprant in pregnant women with spontaneous preterm labor, the specific pharmacokinetic

data from this study have not been made publicly available.

Data from First-in-Human Study in Postmenopausal
Women
The following tables summarize the pharmacokinetic parameters of the active metabolite,

OBE002, after single and multiple ascending doses of ebopiprant (OBE022) in healthy
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postmenopausal women.

Table 1: Single Ascending Dose Pharmacokinetics of OBE002

Dose of
Ebopiprant
(OBE022)

Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) T½ (hr)

10 mg 28.7 1.0 258 8.3

30 mg 81.3 1.0 765 9.1

100 mg 250 1.0 2,540 10.2

300 mg 689 1.5 7,780 10.8

1000 mg 1,840 2.0 24,100 11.1

1300 mg 2,130 2.0 29,100 10.9

Table 2: Multiple Ascending Dose Pharmacokinetics of OBE002 (Day 7)

Dose of
Ebopiprant
(OBE022)

Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) T½ (hr)

100 mg/day 388 2.0 4,960 22.1

300 mg/day 1,080 2.0 14,900 25.4

1000 mg/day 2,980 3.0 48,100 28.8

Note: The prodrug OBE022 was rapidly absorbed and converted to the active metabolite

OBE002, with quantifiable levels of the prodrug only observed at higher doses. There was no

clinically significant food effect on the pharmacokinetics of ebopiprant.

Pharmacodynamic Properties and Mechanism of
Action
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Ebopiprant is a selective antagonist of the PGF2α receptor, also known as the FP receptor.

PGF2α, a prostaglandin, plays a crucial role in uterine muscle contraction (myometrium) and

cervical ripening during labor. By blocking the PGF2α receptor, ebopiprant aims to inhibit

these processes and delay preterm birth.

Signaling Pathway of PGF2α Receptor
The PGF2α receptor is a G-protein coupled receptor (GPCR). Upon binding of PGF2α, the

receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC

catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular

Ca2+ is a key signaling event that triggers smooth muscle contraction.
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Preparation

Assay

Analysis

Prepare cell membranes
expressing PGF2α receptor

Incubate membranes, radioligand,
and Ebopiprant to reach equilibrium

Prepare radioligand ([³H]-PGF2α)
and varying concentrations of Ebopiprant

Separate bound from free radioligand
by rapid filtration

Quantify radioactivity on filters
using a scintillation counter

Calculate IC50 and Ki values
for Ebopiprant
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Preparation

Assay

Analysis

Seed cells expressing PGF2α receptor
in a 96-well plate

Load cells with a
calcium-sensitive fluorescent dye

Incubate cells with varying
concentrations of Ebopiprant

Stimulate cells with PGF2α

Measure changes in fluorescence
using a plate reader

Determine the IC50 of Ebopiprant
for inhibiting calcium mobilization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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